physical and chemical properties of 3-[3,5-bis(trifluoromethyl)phenyl]cyclobutanol
physical and chemical properties of 3-[3,5-bis(trifluoromethyl)phenyl]cyclobutanol
An In-depth Technical Guide to 3-[3,5-bis(trifluoromethyl)phenyl]cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol is a fascinating molecule that stands at the intersection of strained ring chemistry and the strategic use of fluorine in medicinal chemistry. The presence of a cyclobutanol ring, a four-membered carbocycle, imparts significant ring strain, leading to unique reactivity and conformational constraints. Coupled with the 3,5-bis(trifluoromethyl)phenyl moiety, a privileged structural motif in drug discovery, this compound presents a compelling subject for investigation. The trifluoromethyl groups are known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, and reactivity of 3-[3,5-bis(trifluoromethyl)phenyl]cyclobutanol, offering valuable insights for its application in research and drug development.
Physicochemical Properties
While specific experimental data for 3-[3,5-bis(trifluoromethyl)phenyl]cyclobutanol is not extensively published, its properties can be reliably predicted based on its structural components and data from analogous compounds.
| Property | Value/Prediction | Source/Justification |
| CAS Number | 1503028-93-0 | [2] |
| Molecular Formula | C₁₂H₁₀F₆O | [3] |
| Molecular Weight | 284.20 g/mol | [3] |
| Appearance | Predicted to be a solid at room temperature. | Based on similarly substituted aromatic compounds. |
| Melting Point | Not experimentally determined. Expected to be higher than related non-fluorinated analogs due to strong intermolecular interactions. | General principle of fluorinated aromatics. |
| Boiling Point | Not experimentally determined. Expected to be relatively high due to molecular weight and polarity. | General chemical principles. |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | The lipophilic 3,5-bis(trifluoromethyl)phenyl group will dominate solubility. |
| pKa | The alcohol proton is expected to have a pKa typical for a secondary alcohol, though the electron-withdrawing nature of the trifluoromethyl groups may slightly increase its acidity. | General chemical principles. |
The Impact of the 3,5-Bis(trifluoromethyl)phenyl Group
The 3,5-bis(trifluoromethyl)phenyl group is a cornerstone in modern medicinal chemistry for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.
-
Lipophilicity: The trifluoromethyl groups are highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins or the central nervous system.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl groups can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets. These groups can participate in favorable non-covalent interactions within protein binding pockets, such as dipole-dipole interactions and halogen bonds.
-
Conformational Effects: The steric bulk of the trifluoromethyl groups can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Approach
The synthesis of 3-arylcyclobutanols can be achieved through various methods. A plausible route to 3-[3,5-bis(trifluoromethyl)phenyl]cyclobutanol would involve a [2+2] cycloaddition reaction as a key step.
Figure 1: A proposed two-step synthesis of the target compound.
Experimental Protocol: A General Procedure for the Synthesis of 3-Arylcyclobutanols
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.
-
Nucleophilic Addition: Cool the Grignard reagent to 0 °C. Slowly add a solution of cyclobutanone in anhydrous THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-[3,5-bis(trifluoromethyl)phenyl]cyclobutanol.
Predicted Spectroscopic Data
While specific spectra are not publicly available, the expected features can be predicted:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 3,5-bis(trifluoromethyl)phenyl ring, likely appearing as singlets or closely spaced multiplets in the downfield region (around 7.5-8.0 ppm). The protons of the cyclobutanol ring would appear as complex multiplets in the upfield region (around 1.5-4.5 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the concentration and solvent.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups appearing as quartets due to C-F coupling. The carbon bearing the hydroxyl group would appear in the range of 60-75 ppm.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. Strong C-F stretching bands would be expected in the region of 1100-1350 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (284.20 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the cyclobutane ring.
Chemical Reactivity
The chemical reactivity of 3-[3,5-bis(trifluoromethyl)phenyl]cyclobutanol is governed by the interplay between the strained cyclobutanol ring and the electronically demanding aryl substituent.
Reactions of the Cyclobutanol Moiety
The strained four-membered ring of cyclobutanol makes it susceptible to a variety of ring-opening and rearrangement reactions.[4]
Figure 2: Overview of the potential reactivity of the target compound.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-[3,5-bis(trifluoromethyl)phenyl]cyclobutanone, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.[5]
-
Acid-Catalyzed Reactions: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). The subsequent departure of water can lead to a carbocation intermediate, which can undergo rearrangement or elimination reactions. Ring-opening is a common outcome for cyclobutanol derivatives under acidic conditions.[6]
-
Base-Catalyzed Reactions: In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile in subsequent reactions.
-
Radical-Mediated Ring Opening: The cyclobutanol ring can undergo ring-opening via radical intermediates, which can be initiated by various reagents. This can lead to the formation of γ-functionalized ketones.[7]
Applications in Drug Discovery and Development
The unique combination of a conformationally restricted cyclobutane scaffold and the drug-like properties imparted by the 3,5-bis(trifluoromethyl)phenyl group makes this molecule and its derivatives highly attractive for several applications in drug discovery:
-
Scaffold for Novel Bioactive Molecules: The rigid cyclobutane core can serve as a scaffold to orient appended functional groups in a well-defined three-dimensional space, which can be advantageous for optimizing interactions with a biological target.
-
Bioisosteric Replacement: The 3-arylcyclobutanol motif can be used as a bioisostere for other chemical groups, such as amides or other ring systems, to improve pharmacokinetic properties while maintaining or enhancing biological activity.
-
Fragment-Based Drug Discovery: This compound can be considered a valuable fragment for fragment-based screening campaigns, where its binding to a target protein can be detected and then elaborated to develop more potent leads.
Conclusion
3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol is a molecule of significant interest due to its unique structural features. While detailed experimental data is limited, a thorough understanding of the chemistry of its constituent parts allows for reliable predictions of its properties and reactivity. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety suggests its potential as a valuable building block in the design of novel therapeutics with enhanced metabolic stability and bioavailability. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds promise for advancing the field of medicinal chemistry.
References
- Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ChemRxiv. (2020).
- Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters, (2021).
- Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols.
- Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ChemRxiv, (2020).
- Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. PMC, (n.d.).
- Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules, (2024).
- The oxidation of cyclobutanol by ruthenium tetroxide and sodium ruthenate. Canadian Science Publishing, (1976).
- Oxidative Transformation of tert-Cyclobutanols by Palladium Catalysis under Oxygen Atmosphere. The Journal of Organic Chemistry, (2001).
- Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis. Request PDF, (n.d.).
- Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. PubMed, (2024).
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol deriv
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing), (n.d.).
- A practical synthesis of 3-acyl cyclobutanones by [2 + 2] annulation. Mechanism and utility of the Zn(II)-catalyzed condensation of α-chloroenamines with electron-deficient alkenes. PubMed, (2011).
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI, (2021).
- Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Royal Society of Chemistry, (2022).
- Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry (RSC Publishing), (n.d.).
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, (2021).
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI, (2025).
- 1503028-93-0|3-(3,5-Bis(trifluoromethyl)phenyl)cyclobutan-1-ol. BLDpharm, (n.d.).
- The application of cyclobutane derivatives in organic synthesis.
- Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. PMC, (n.d.).
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI, (2021).
- 1-(3,5-bis(trifluoromethyl)phenyl)cyclobutanol. CymitQuimica, (n.d.).
- 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol. ChemicalBook, (n.d.).
- Electronic Supplementary Information Unsupported monomeric stibine oxides (R3SbO). Royal Society of Chemistry, (n.d.).
- 3,5-Bis(trifluoromethyl)phenol 95 349-58-6. Sigma-Aldrich, (n.d.).
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC, (n.d.).
- 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione. PubChem, (n.d.).
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry (RSC Publishing), (n.d.).
- 4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione. Sigma-Aldrich, (n.d.).
- (3,5-Bis(trifluoromethyl)phenyl)methanol. Chemsrc, (2025).
- 1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHANOL, (R)-. precisionFDA, (n.d.).
- 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum. ChemicalBook, (n.d.).
- 3,5-Bis(trifluoromethyl)benzyl alcohol. NIST WebBook, (n.d.).
- Development of an Efficient and Cost-Effective Enzymatic Process for Production of (R)-[3,5-bis(trifluoromethyl)
- (PDF) Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4- Hydroxy-3-methoxy benzaldehyde and 2-Amino-3- methylbutanoic acid.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1503028-93-0|3-(3,5-Bis(trifluoromethyl)phenyl)cyclobutan-1-ol|BLD Pharm [bldpharm.com]
- 3. 1-(3,5-bis(trifluoromethyl)phenyl)cyclobutanol [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
